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Compound of Interest

Compound Name:
2-(Dimethylamino)phenylboronic

acid

Cat. No.: B1336720 Get Quote

Despite a comprehensive search of available scientific literature and crystallographic

databases, the single-crystal X-ray structure of 2-(Dimethylamino)phenylboronic acid has

not been publicly reported. Therefore, a detailed technical guide on its crystal structure,

including quantitative data and experimental protocols for its determination, cannot be provided

at this time.

This document aims to provide relevant background information, general experimental

methodologies applicable to similar compounds, and a theoretical representation of the

molecule for researchers, scientists, and drug development professionals interested in this

compound.

Introduction to 2-(Dimethylamino)phenylboronic
Acid
2-(Dimethylamino)phenylboronic acid, with the chemical formula C₈H₁₂BNO₂, is an aromatic

boronic acid derivative. Boronic acids are a class of compounds that have gained significant

interest in medicinal chemistry and materials science due to their unique chemical properties,

including their ability to form reversible covalent bonds with diols. This property makes them

valuable as sensors, in drug delivery systems, and as building blocks in organic synthesis,

most notably in Suzuki-Miyaura cross-coupling reactions.
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The 2-(dimethylamino) substituent on the phenyl ring is expected to influence the electronic

properties and the intermolecular interactions of the molecule, which in turn would dictate its

crystal packing and solid-state architecture. The nitrogen atom of the dimethylamino group can

act as a hydrogen bond acceptor, potentially leading to specific packing motifs in the solid

state.

General Experimental Protocols for Crystal
Structure Determination
While the specific crystal structure of 2-(Dimethylamino)phenylboronic acid is unavailable,

the following outlines a general workflow for the determination of a small molecule crystal

structure, which would be applicable to this compound.

Synthesis and Recrystallization
The synthesis of 2-(Dimethylamino)phenylboronic acid is typically achieved through the

reaction of a corresponding Grignard or organolithium reagent with a trialkyl borate, followed by

acidic workup. For the purpose of single-crystal X-ray diffraction, high-purity material is

essential. The synthesized powder would then be recrystallized to obtain single crystals of

suitable size and quality.

General Recrystallization Protocol: A common method for growing single crystals of organic

molecules is slow evaporation from a suitable solvent or a mixture of solvents.

Solvent Screening: A small amount of the purified compound is tested for solubility in various

solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, and mixtures thereof) to

identify a solvent in which the compound is sparingly soluble at room temperature and more

soluble at elevated temperatures.

Solution Preparation: A saturated or near-saturated solution of 2-
(Dimethylamino)phenylboronic acid is prepared by dissolving the compound in the

chosen solvent at an elevated temperature.

Slow Cooling/Evaporation: The hot solution is filtered to remove any insoluble impurities and

then allowed to cool slowly to room temperature. The container is loosely covered to allow

for slow evaporation of the solvent over several days to weeks.
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Crystal Harvesting: Once well-formed single crystals appear, they are carefully harvested

from the mother liquor.

Single-Crystal X-ray Diffraction (SC-XRD)
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is

selected under a microscope and mounted on a goniometer head.

Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. Data

is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the

atoms. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å)

is used. A series of diffraction images are collected as the crystal is rotated.

Data Processing: The collected diffraction data are processed to determine the unit cell

parameters, space group, and the intensities of the Bragg reflections.

Structure Solution and Refinement: The crystal structure is solved using direct methods or

Patterson methods to obtain an initial model of the atomic positions. This model is then

refined using full-matrix least-squares methods to achieve the best agreement between the

observed and calculated structure factors.

Theoretical Molecular Structure
In the absence of experimental crystallographic data, a theoretical representation of the

molecular structure of 2-(Dimethylamino)phenylboronic acid can be visualized.
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Figure 1. 2D representation of the 2-(Dimethylamino)phenylboronic acid molecule.

Conclusion
While a definitive guide to the crystal structure of 2-(Dimethylamino)phenylboronic acid
cannot be presented due to the lack of publicly available experimental data, this document

provides a framework for understanding the compound and the general procedures required for

its structural elucidation. Researchers in possession of this compound are encouraged to

perform single-crystal X-ray diffraction studies and deposit the resulting data in a public

repository such as the Cambridge Structural Database (CSD) to advance the scientific

understanding of this molecule. Such data would be invaluable for computational modeling,

understanding its solid-state properties, and designing new materials and pharmaceuticals.
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To cite this document: BenchChem. [Crystal Structure of 2-(Dimethylamino)phenylboronic
Acid: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1336720#crystal-structure-of-2-dimethylamino-
phenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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